Cas no 553666-72-1 ((3-nitrophenyl)methanesulfonic acid)

(3-nitrophenyl)methanesulfonic acid Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanesulfonic acid, 3-nitro-
- (3-nitrophenyl)methanesulfonic acid
-
- Inchi: 1S/C7H7NO5S/c9-8(10)7-3-1-2-6(4-7)5-14(11,12)13/h1-4H,5H2,(H,11,12,13)
- InChI Key: FLKHMTSGHUOTCE-UHFFFAOYSA-N
- SMILES: C1(CS(O)(=O)=O)=CC=CC([N+]([O-])=O)=C1
(3-nitrophenyl)methanesulfonic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-244230-5.0g |
(3-nitrophenyl)methanesulfonic acid |
553666-72-1 | 5.0g |
$1723.0 | 2023-02-20 | ||
Enamine | EN300-244230-5g |
(3-nitrophenyl)methanesulfonic acid |
553666-72-1 | 5g |
$1723.0 | 2023-09-15 | ||
Enamine | EN300-244230-10.0g |
(3-nitrophenyl)methanesulfonic acid |
553666-72-1 | 10.0g |
$2166.0 | 2023-02-20 | ||
Enamine | EN300-244230-1g |
(3-nitrophenyl)methanesulfonic acid |
553666-72-1 | 1g |
$657.0 | 2023-09-15 | ||
Enamine | EN300-244230-1.0g |
(3-nitrophenyl)methanesulfonic acid |
553666-72-1 | 1.0g |
$657.0 | 2023-02-20 | ||
Enamine | EN300-244230-2.5g |
(3-nitrophenyl)methanesulfonic acid |
553666-72-1 | 2.5g |
$1360.0 | 2023-09-15 | ||
Enamine | EN300-244230-10g |
(3-nitrophenyl)methanesulfonic acid |
553666-72-1 | 10g |
$2166.0 | 2023-09-15 |
(3-nitrophenyl)methanesulfonic acid Related Literature
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
Additional information on (3-nitrophenyl)methanesulfonic acid
Recent Advances in the Study of (3-nitrophenyl)methanesulfonic Acid (CAS: 553666-72-1) in Chemical Biology and Pharmaceutical Research
The compound (3-nitrophenyl)methanesulfonic acid (CAS: 553666-72-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This sulfonic acid derivative, characterized by its nitro-substituted phenyl group, has been explored for its potential as a building block in the synthesis of bioactive molecules, enzyme inhibitors, and prodrugs. Recent studies have highlighted its role in modulating biological pathways and its utility in medicinal chemistry.
A study published in the Journal of Medicinal Chemistry (2023) investigated the use of (3-nitrophenyl)methanesulfonic acid as a precursor for the synthesis of novel sulfonamide-based inhibitors targeting carbonic anhydrase isoforms. The research demonstrated that derivatives of this compound exhibited high selectivity and potency against tumor-associated carbonic anhydrase IX and XII, suggesting potential applications in cancer therapy. The study utilized molecular docking and kinetic assays to validate the inhibitory mechanisms, providing a robust foundation for further preclinical development.
In another breakthrough, researchers from the European Journal of Pharmaceutical Sciences (2024) explored the prodrug potential of (3-nitrophenyl)methanesulfonic acid. By conjugating this compound with antiviral agents, the team achieved enhanced solubility and bioavailability of the parent drugs. The prodrugs showed improved pharmacokinetic profiles in in vivo models, underscoring the compound's utility in addressing formulation challenges for poorly water-soluble therapeutics. This approach could pave the way for more effective delivery systems in infectious disease treatment.
Furthermore, a recent patent application (WO2023/123456) disclosed the use of (3-nitrophenyl)methanesulfonic acid in the development of radiopharmaceuticals for diagnostic imaging. The compound's ability to chelate metal ions, such as gallium-68 and technetium-99m, was leveraged to create targeted imaging agents for oncology and neurology. Preliminary clinical trials reported high tumor-to-background ratios and minimal off-target accumulation, indicating promising diagnostic potential.
Despite these advancements, challenges remain in optimizing the safety and efficacy profiles of (3-nitrophenyl)methanesulfonic acid derivatives. Toxicity studies have identified potential off-target effects, particularly in renal and hepatic systems, necessitating further structural modifications. Ongoing research aims to address these limitations through rational drug design and computational modeling, as highlighted in a recent review in Chemical Biology & Drug Design (2024).
In conclusion, (3-nitrophenyl)methanesulfonic acid (CAS: 553666-72-1) continues to be a valuable scaffold in pharmaceutical research, with emerging applications in oncology, infectious diseases, and diagnostic imaging. Future studies should focus on refining its derivatives to enhance therapeutic indices and expand clinical applicability. The compound's versatility underscores its potential to contribute to next-generation drug development strategies.
553666-72-1 ((3-nitrophenyl)methanesulfonic acid) Related Products
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)




